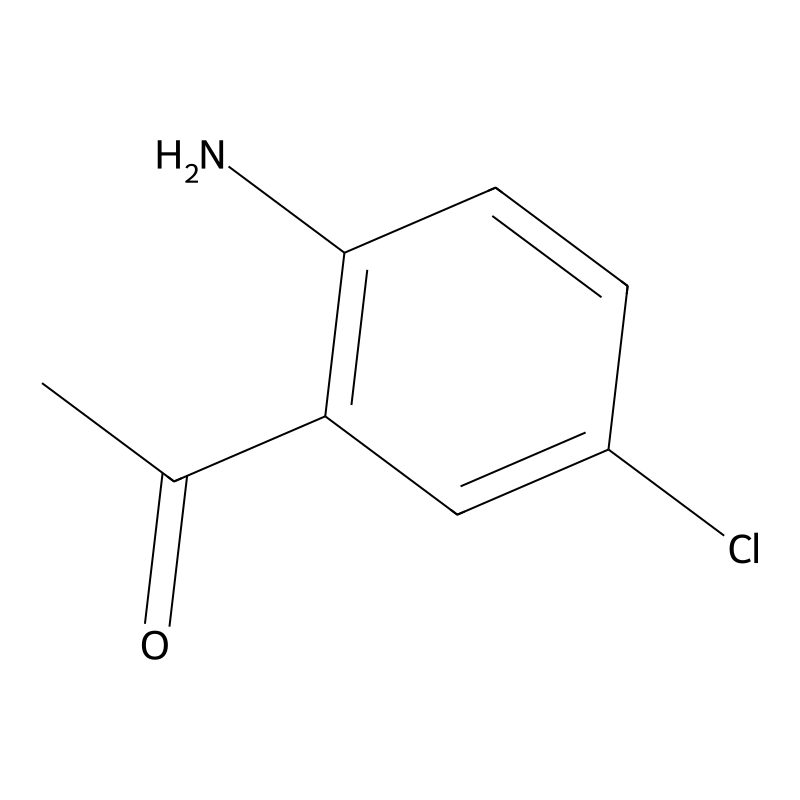

1-(2-Amino-5-chlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Amino-5-chlorophenyl)ethanone is an organic compound characterized by its structural components, which include an ethanone (acetyl) group and a chlorophenyl ring. The chlorine atom is located at the 5th position of the phenyl ring, while an amino group is situated at the 2nd position. This arrangement contributes to the compound's unique reactivity and biological properties due to the electron-withdrawing effect of the chlorine atom and the nucleophilic nature of the amino group .

- Patent databases: Searching patent databases for inventions mentioning 1-(2-Amino-5-chlorophenyl)ethanone might reveal its potential applications in various fields.

- Scientific literature databases: Regularly monitoring scientific literature databases like PubMed or Scopus using the compound name or relevant keywords could identify future publications reporting research applications.

- Consulting with subject matter experts: Researchers in relevant fields, such as organic chemistry or medicinal chemistry, may have insights into potential research applications of the compound, even if publicly available information is scarce.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at electrophilic centers.

- Acylation Reactions: The ethanone moiety can undergo acylation, forming derivatives that may possess distinct biological activities.

- Reduction Reactions: The carbonyl group in the ethanone can be reduced to an alcohol, altering its reactivity profile.

These reactions are essential for synthesizing derivatives that may enhance or modify biological activity.

1-(2-Amino-5-chlorophenyl)ethanone exhibits significant biological activity, particularly in pharmacology. Its structure suggests potential applications in:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiparasitic Properties: Research indicates that this compound can be effective in controlling parasites in animals, making it a candidate for veterinary pharmaceuticals .

- Cytotoxicity: Studies have suggested that derivatives of this compound may induce apoptosis in cancer cells, indicating potential as an anticancer agent.

Several synthesis methods are employed to produce 1-(2-Amino-5-chlorophenyl)ethanone:

- Direct Amination: The chlorinated phenylacetone can be reacted with ammonia or amines under specific conditions to introduce the amino group.

- Reduction of Nitro Compounds: Starting from nitro-substituted precursors, reduction reactions can yield the desired amino compound.

- Acetylation of Amino Compounds: An amino-substituted phenol can be acetylated to form 1-(2-Amino-5-chlorophenyl)ethanone.

These methods can vary in yield and purity, depending on reaction conditions and starting materials .

The applications of 1-(2-Amino-5-chlorophenyl)ethanone span various fields:

- Pharmaceuticals: Its antimicrobial and antiparasitic properties make it valuable in drug formulation for treating infections and parasitic diseases.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules used in various industrial applications.

- Research: Used in studies exploring structure-activity relationships to develop new therapeutic agents.

Interaction studies involving 1-(2-Amino-5-chlorophenyl)ethanone focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects. For instance:

- Enzyme Inhibition: Research has indicated that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits or adverse effects depending on the context .

- Receptor Binding: Investigations into its interaction with neurotransmitter receptors suggest potential implications in neuropharmacology.

1-(2-Amino-5-chlorophenyl)ethanone shares structural similarities with several other compounds, which allows for comparison based on their properties and applications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | Contains an aldehyde group | Antimicrobial properties |

| 4-Amino-3-chlorophenol | Hydroxyl group instead of ketone | Antioxidant activity |

| 3-Amino-4-chloroacetophenone | Different positioning of amino and chloro groups | Potential antitumor activity |

These compounds exhibit varying degrees of biological activity, highlighting the uniqueness of 1-(2-Amino-5-chlorophenyl)ethanone due to its specific functional groups and their arrangement.